Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride

Description

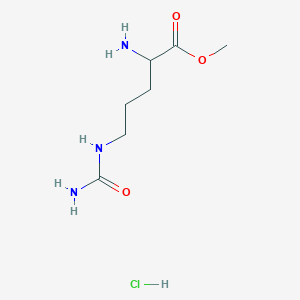

Methyl 2-amino-5-(carbamoylamino)pentanoate hydrochloride is a chemically modified amino acid derivative, structurally based on ornithine or arginine backbones. The compound features a methyl ester at the carboxyl terminus, a primary amine at the α-position, and a substituted carbamoylamino (ureido) group at the δ-position of the pentanoate chain. This molecule is often utilized in medicinal chemistry as a precursor for enzyme inhibitors or as a protected intermediate in peptide synthesis .

Properties

Molecular Formula |

C7H16ClN3O3 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride |

InChI |

InChI=1S/C7H15N3O3.ClH/c1-13-6(11)5(8)3-2-4-10-7(9)12;/h5H,2-4,8H2,1H3,(H3,9,10,12);1H |

InChI Key |

MFFJCYQQDQBLEU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of methyl 2-amino-5-bromopentanoate with urea in the presence of a suitable base to form the desired product . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Modifications

The table below highlights critical differences between Methyl 2-amino-5-(carbamoylamino)pentanoate hydrochloride and its analogs, focusing on substituents, molecular properties, and applications:

Key Research Findings and Functional Differences

Bioactivity and Enzyme Inhibition

- L-NAME (Nitroguanidino derivative): Exhibits potent inhibition of nitric oxide synthase (NOS), with IC₅₀ values in the nanomolar range. Its nitro group enhances electrophilic interactions with the enzyme’s active site .

- Tosyl-arginine methyl ester : Acts as a trypsin inhibitor by mimicking arginine’s side chain, with the tosyl group blocking substrate binding .

- Carbamoylamino derivative: Preliminary studies suggest moderate inhibition of aminopeptidase N (APN), likely due to its ureido group’s hydrogen-bonding capacity .

Structural-Activity Relationships (SAR)

- Electron-withdrawing groups (e.g., nitro in L-NAME) enhance enzyme inhibition by increasing electrophilicity.

- Bulky protecting groups (e.g., Boc, Z) reduce metabolic degradation but may hinder target binding.

- Ester chain length : Methyl esters offer better stability, while ethyl esters improve solubility.

Biological Activity

Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride, often referred to as a derivative of L-ornithine, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological mechanisms, interactions, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes an amino acid backbone with carbamoyl and methyl ester functional groups, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following points summarize its mechanism:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Hydrogen Bonding : The presence of amino and carbamoyl groups allows for hydrogen bonding with biological macromolecules, enhancing its reactivity.

- Metabolic Pathways : It plays a role in metabolic pathways related to amino acid metabolism and nitrogen metabolism, potentially affecting cellular functions and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that compounds similar to this one have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt membrane integrity.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. For instance:

- Cell Line Studies : In vitro tests on cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) revealed significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy of the compound.

- Methodology : Various concentrations were tested against standard bacterial strains.

- Results : The compound showed a dose-dependent inhibition of bacterial growth, suggesting potential as a therapeutic agent against infections.

-

Anticancer Activity Assessment :

- Objective : To determine the effects on cancer cell lines.

- Methodology : MCF-7 and A549 cells were treated with varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed, with further analysis indicating increased levels of apoptotic markers.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl pentanoate | Simple ester | Lacks amino and carbamoyl groups |

| Methyl carbamate | Carbamate | Limited biological activity |

| Methyl 2-amino-5-ureidopentanoate | Ureido derivative | Similar but shorter carbon chain |

This compound stands out due to its unique combination of functional groups that confer distinct chemical reactivity and biological activities not seen in simpler compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.